Thiourea-15N2
Overview
Description
Synthesis Analysis
Thiourea can be synthesized using a nucleophilic substitution reaction . Urea and Lawesson’s reagent are used as raw materials to prepare thiourea via a one-step method involving the sulfuration reaction . The most beneficial conditions for the reaction were determined to be a reaction time of 3.5 hours, a reaction temperature of 75°C, and a mass ratio of urea to Lawesson’s reagent of 2:1 .Molecular Structure Analysis
Thiourea-15N2 has a molecular weight of 78.11 . The nature of the molecular interactions between water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods . NBO analysis shows that the Thio-(H2O)5 complex has higher stabilization energy values than the other complexes .Chemical Reactions Analysis
Thiourea can serve as a source of sulfide upon reaction with metal ions . For example, mercury sulfide forms when mercuric salts in aqueous solution are treated with thiourea .Physical And Chemical Properties Analysis
This compound has a melting point of 170-176 °C (lit.) . The density of thiourea is 1.5±0.1 g/cm^3 . The boiling point is 98.4±23.0 °C at 760 mmHg . The vapour pressure is 40.0±0.2 mmHg at 25°C .Scientific Research Applications
Agriculture
- Nitrification and Urease Inhibitor : Thiourea acts as a nitrification and urease inhibitor, effectively reducing urea hydrolyzation, ammonia volatilization, and delaying urea-N mineralization in soils (Zhang De-sheng, 2003).
- Growth Stimulant : It has been observed to stimulate plant growth and increase yield (Zhang De-sheng, 2003).
- Photosynthesis and Nitrogen Metabolism : Thiourea enhances photosynthesis rates, chlorophyll concentration, and improves nitrogen metabolism in plants (Garg, Burman, & Kathju, 2006).
Chemistry and Environmental Science
- Synthesis of Novel Derivatives : Thiourea is pivotal in the synthesis of various organic compounds, showing different medicinal and non-medicinal applications (Suhair M. S. Jambi, 2019).
- Antioxidant Properties : It exhibits antioxidant effects, notably in copper-induced oxidative damage scenarios (Ben-Zhan Zhu, Antholine, & Frei, 2002).
- Green Synthesis Methodology : Thiourea derivatives can be synthesized using environmentally friendly methods, emphasizing energy efficiency and reduced environmental impact (Kumavat et al., 2013).
Pesticide and Herbicide Development
- Pesticide and Herbicide Activities : Thioureas have been extensively researched for their effectiveness in pesticide applications, including antiviral, insecticidal, antibacterial, and herbicidal properties (Xue Wei, 2012).
Analytical and Industrial Applications
- Chemosensor Development : Utilized in developing chemosensors for detecting anions and neutral analytes in biological, environmental, and agricultural samples (Al-Saidi & Khan, 2022).
- Voltammetric Determination : Thiourea is used in voltammetric studies for determining its concentration in various samples (Nematollahi & Rafiee, 2003).
Mechanism of Action
Propylthiouracil, a thiourea antithyroid agent, inhibits the synthesis of thyroxine and inhibits the peripheral conversion of thyroxine to tri-iodothyronine . This action decreases thyroid hormone production . Propylthiouracil binds to thyroid peroxidase and thereby inhibits the conversion of iodide to iodine .
Safety and Hazards
Thiourea-15N2 is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Carc. 2 - Repr. 2 . It is harmful if swallowed, suspected of causing cancer, suspected of damaging fertility or the unborn child, and toxic to aquatic life with long-lasting effects . It is advised to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, do not eat, drink or smoke when using this product .
Future Directions
Thiourea is an important substance in organic synthesis and is intensively used in the processes of obtaining drugs . It has a multitude of bonding possibilities due to the presence of sulfur and nitrogen atoms, which makes its coordination chemistry toward metal ions very significant . Its abilities in complex formation and as heterocycle synthons have great significance in organic synthesis . These ligands have a variety of coordination modes and have wide applications in biological systems . Thiourea derivatives also act as organocatalysts and have been used in many reactions .
Properties
IUPAC Name |
bis(15N)(azanyl)methanethione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGDCJDMYOKAJW-SUEIGJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=S)([15NH2])[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464620 | |
Record name | Thiourea-15N2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287476-21-5 | |
Record name | Thiourea-15N2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287476-21-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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